molecular formula C15H13Cl2NO4 B303015 N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide

N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide

Cat. No. B303015
M. Wt: 342.2 g/mol
InChI Key: NXCMMGNAQGQKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide, commonly known as AG-490, is a small molecule inhibitor that targets Janus kinase 2 (JAK2) and other members of the JAK family. AG-490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

AG-490 targets N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide and other members of the JAK family, which are involved in the signaling pathways of various cytokines and growth factors. N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide activation leads to the phosphorylation and activation of downstream signaling molecules, such as signal transducers and activators of transcription (STATs). AG-490 inhibits N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
AG-490 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. In cancer, AG-490 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation, AG-490 has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. In autoimmune disorders, AG-490 has been shown to inhibit the activation of immune cells, such as T cells and B cells.

Advantages and Limitations for Lab Experiments

AG-490 has several advantages for lab experiments, including its small molecular size, high solubility, and low toxicity. However, AG-490 also has some limitations, including its instability in aqueous solutions and its potential for off-target effects.

Future Directions

Future research on AG-490 could focus on several areas, including:
1. Optimization of AG-490 synthesis methods to improve yield and purity.
2. Development of more stable AG-490 formulations for use in aqueous solutions.
3. Investigation of the potential for AG-490 to target other members of the JAK family.
4. Investigation of the potential for AG-490 to target other signaling pathways involved in cancer, inflammation, and autoimmune disorders.
5. Evaluation of the potential for AG-490 to be used in combination with other drugs for synergistic effects.
6. Investigation of the potential for AG-490 to be used as a diagnostic tool for N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide-related diseases.
7. Investigation of the potential for AG-490 to be used as a therapeutic agent in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, AG-490 is a small molecule inhibitor that targets N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide and other members of the JAK family. AG-490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Future research on AG-490 could focus on several areas, including optimization of synthesis methods, investigation of potential targets, and evaluation of potential therapeutic applications.

Synthesis Methods

AG-490 can be synthesized using various methods, including the reaction of 3,5-dichloro-4-hydroxybenzoic acid with 3,4-dimethoxyaniline in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of sodium acetate and acetic anhydride to obtain AG-490.

Scientific Research Applications

AG-490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, AG-490 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and leukemia. In inflammation, AG-490 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In autoimmune disorders, AG-490 has been shown to inhibit the activation of immune cells, such as T cells and B cells.

properties

Product Name

N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide

Molecular Formula

C15H13Cl2NO4

Molecular Weight

342.2 g/mol

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C15H13Cl2NO4/c1-21-12-4-3-8(5-13(12)22-2)15(20)18-9-6-10(16)14(19)11(17)7-9/h3-7,19H,1-2H3,(H,18,20)

InChI Key

NXCMMGNAQGQKQD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.